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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Charybdotoxin (ChTX), a

potent scorpion-derived neurotoxin, as a pharmacological tool in whole-cell patch clamp

electrophysiology. Charybdotoxin is a 37-amino acid peptide that acts as a high-affinity

blocker of several types of potassium (K+) channels, making it an invaluable instrument for

isolating and characterizing specific K+ currents and for investigating the physiological roles of

these channels in various cell types.[1]

Overview of Charybdotoxin
Charybdotoxin physically occludes the pore of target potassium channels, thereby inhibiting

the flow of K+ ions across the cell membrane.[1] Its primary targets include:

Large-conductance Ca2+-activated K+ channels (BK, KCa1.1, Maxi-K)

Voltage-gated K+ channels of the Kv1 subfamily (e.g., Kv1.2, Kv1.3)

Intermediate-conductance Ca2+-activated K+ channels (IKCa, KCa3.1)

Due to its high affinity and specificity for these channels, ChTX is widely used to study their

involvement in physiological processes such as neuronal excitability, smooth muscle

contraction, and T-lymphocyte activation.
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Quantitative Data: Charybdotoxin Affinity for
Potassium Channels
The inhibitory potency of Charybdotoxin varies depending on the specific potassium channel

subtype and the experimental conditions. The following table summarizes the reported

dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for ChTX against

some of its common targets.

Channel Subtype
Cell
Type/Expression
System

Affinity (Kd / IC50) Reference(s)

Voltage-Gated K+

Channels

Kv1.2 Oocytes 5.6 nM (IC50) [2]

Kv1.3 Jurkat T-cells 0.5 - 1.5 nM (Kd) [3][4]

Kv1.3
mKv1.3 expressed in

HEK293 cells
~1 nM (Kd) [5][6][7]

Dendrotoxin-sensitive

K+ channels

Rat Dorsal Root

Ganglion (DRG) cells
~30 nM (IC50) [8]

Ca2+-Activated K+

Channels

BK (Maxi-K)
Rat brain

synaptosomes
~15 nM (IC50) [9][10]

IKCa Aplysia neurons 30 nM (Kd) [11]

Ca2+-activated K+

channel

Rat brain

synaptosomes
~15 nM (IC50) [9]

Experimental Protocols
Preparation of Charybdotoxin Stock Solution
Proper preparation and storage of Charybdotoxin are crucial for maintaining its activity.
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Materials:

Lyophilized Charybdotoxin powder

Bovine Serum Albumin (BSA), 0.1% in deionized water

Deionized water or desired buffer

Low-protein-binding microcentrifuge tubes

Protocol:

Reconstitution: Gently centrifuge the vial of lyophilized ChTX to ensure the powder is at the

bottom. Reconstitute the toxin in a solution containing 0.1% BSA to prevent the peptide from

adhering to plastic or glass surfaces. A common stock concentration is 1 µM. For example, to

make a 1 µM stock solution from 100 µg of ChTX (MW ≈ 4.3 kDa), you would add

approximately 23.2 µL of the 0.1% BSA solution.

Aliquotting: Aliquot the stock solution into small volumes in low-protein-binding tubes. This

prevents multiple freeze-thaw cycles which can degrade the peptide.

Storage: Store the aliquots at -20°C or -80°C for long-term storage.[7][12] When required for

an experiment, thaw a single aliquot.

Whole-Cell Patch Clamp Protocol for Studying ChTX
Block of Kv1.3 Channels in T-lymphocytes
This protocol describes how to measure the effect of Charybdotoxin on Kv1.3 currents in a

human T-lymphocyte cell line (e.g., Jurkat cells).

3.2.1. Solutions
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Solution Type Component Concentration (mM)

External Solution NaCl 145

KCl 5

CaCl2 2

MgCl2 1

HEPES 10

Glucose 10

Adjust pH to 7.4 with NaOH

Internal (Pipette) Solution KF 110

KCl 20

MgCl2 2

EGTA 1

HEPES 10

AlCl3 0.01

Adjust pH to 7.2 with KOH

3.2.2. Experimental Workflow
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Preparation

Recording

Prepare Jurkat T-cells

Establish a gigaseal (>1 GΩ) in cell-attached mode

Prepare external and internal solutions Pull and fire-polish borosilicate glass pipettes (2-4 MΩ) Thaw and dilute ChTX to final concentration

Perfuse ChTX-containing external solution

Rupture the membrane to achieve whole-cell configuration

Allow currents to stabilize (2-5 minutes)

Record baseline Kv1.3 currents

Record Kv1.3 currents in the presence of ChTX

Perfuse with control external solution to washout ChTX

Record currents during washout

Click to download full resolution via product page

Caption: Workflow for a whole-cell patch clamp experiment with Charybdotoxin.
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3.2.3. Voltage-Clamp Protocol

Holding Potential: Clamp the cell at a holding potential of -80 mV, where Kv1.3 channels are

predominantly in a closed state.

Depolarizing Pulses: Apply a series of depolarizing voltage steps to elicit Kv1.3 currents. A

typical protocol would be to step the membrane potential from -80 mV to +40 mV in 10 or 20

mV increments for 200-400 ms.

Data Acquisition: Record the resulting outward K+ currents.

ChTX Application: Perfuse the cell with the external solution containing the desired

concentration of ChTX (e.g., 1-10 nM). The onset of the block is typically rapid.

Post-ChTX Recording: After a few minutes of perfusion with ChTX, repeat the voltage-step

protocol to record the blocked currents.

Washout: Perfuse the cell with the control external solution to wash out the toxin. Note that

the washout of ChTX can be slow and may not be complete.[8]

Signaling Pathways
Kv1.3 Channel Signaling in T-Lymphocyte Activation
In T-lymphocytes, Kv1.3 channels play a crucial role in maintaining the membrane potential.[13]

Upon T-cell receptor (TCR) activation, a cascade of intracellular events leads to an increase in

intracellular Ca2+. This Ca2+ influx is sustained by the efflux of K+ ions through channels like

Kv1.3, which hyperpolarizes the membrane and maintains the electrochemical gradient for

Ca2+ entry. The sustained high intracellular Ca2+ concentration activates calcineurin, which in

turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[13] Dephosphorylated

NFAT translocates to the nucleus and acts as a transcription factor to promote the expression

of genes involved in T-cell activation and proliferation, such as Interleukin-2 (IL-2).[13] By

blocking Kv1.3 channels, Charybdotoxin depolarizes the cell membrane, reduces the driving

force for Ca2+ entry, and thereby inhibits T-cell activation and proliferation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://files.core.ac.uk/download/pdf/82472091.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6690676/
https://www.benchchem.com/product/b1139619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TCR Activation

Ca2+ Influx Calcineurin Activation

Kv1.3 Channel K+ Efflux Membrane Hyperpolarization
maintains driving force NFAT Dephosphorylation NFAT Nuclear Translocation Gene Expression (e.g., IL-2)

Charybdotoxin

Click to download full resolution via product page

Caption: Role of Kv1.3 in T-cell activation and its inhibition by Charybdotoxin.

BK Channel Signaling in Neuronal Excitability
In neurons, BK channels are often co-localized with voltage-gated Ca2+ channels (CaV) at

presynaptic terminals.[14] During an action potential, membrane depolarization opens CaV

channels, leading to a localized increase in intracellular Ca2+. This rise in Ca2+, coupled with

the membrane depolarization, activates BK channels.[14][15] The subsequent efflux of K+

through BK channels hyperpolarizes the membrane, which serves as a negative feedback

mechanism to shorten the duration of the action potential and reduce further Ca2+ entry.[14]

This, in turn, decreases neurotransmitter release.[14] By blocking BK channels,

Charybdotoxin can lead to broader action potentials, increased Ca2+ influx, and enhanced

neurotransmitter release, thereby increasing neuronal excitability.
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Caption: Negative feedback role of BK channels in neuronal excitability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1139619#protocol-for-using-charybdotoxin-in-whole-
cell-patch-clamp-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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